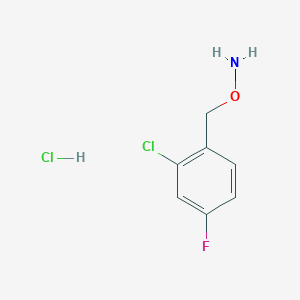

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESSCEGDJBQHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594707 | |

| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317821-68-4 | |

| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including the halogenated benzyl group, suggest its potential utility as a building block for novel therapeutic agents and other complex molecules. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimentally derived data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key experimental values have not been widely reported.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 317821-68-4 | [1][2][3][4] |

| Molecular Formula | C₇H₈Cl₂FNO | [1][3][4] |

| Molecular Weight | 212.05 g/mol | [1][3][4] |

| Chemical Structure |  | [5] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Melting Point | 175-180 °C | [3] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in polar solvents like water and alcohols (presumed) | General property of hydroxylamine hydrochlorides |

| pKa | Not available | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for determining the essential physicochemical properties of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from general methods for the preparation of O-benzyl hydroxylammonium salts.[6] A common approach involves the O-alkylation of a protected hydroxylamine, followed by deprotection and salt formation.

Illustrative Synthetic Pathway:

Caption: Illustrative synthesis of the target compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Workflow:

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in various solvents is crucial for formulation and analytical method development.

Experimental Workflow:

Caption: Workflow for solubility assessment.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow (Potentiometric Titration):

References

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride CAS number 317821-68-4

CAS Number: 317821-68-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. Its structure incorporates a halogenated benzyl group, which can be a key feature in modulating its chemical and biological properties. This class of compounds, O-alkylhydroxylamines, has gained interest in medicinal chemistry, particularly as potential enzyme inhibitors.

Physicochemical and Computational Data

The following table summarizes the known physical and computed properties of this compound.

| Property | Value | Source |

| CAS Number | 317821-68-4 | [Multiple Sources] |

| Molecular Formula | C₇H₈Cl₂FNO | [ChemScene] |

| Molecular Weight | 212.05 g/mol | [ChemScene] |

| Melting Point | 175-180 °C | [INDOFINE Chemical Company] |

| Purity | ≥98% | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [ChemScene] |

| logP (calculated) | 2.2912 | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Hydrogen Bond Donors | 1 | [ChemScene] |

| Rotatable Bonds | 2 | [ChemScene] |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in published literature, a general and efficient one-pot method for the preparation of halo-substituted O-benzyl hydroxylamine derivatives can be adapted. This method involves the O-benzylation of an N-protected hydroxylamine followed by deprotection.

Representative Synthesis Protocol: One-Pot O-Benzylation of N-Hydroxyurethane

This protocol is adapted from a general method for the synthesis of halo-substituted O-benzyl hydroxylammonium salts.

Materials and Equipment:

-

N-Hydroxyurethane

-

Sodium metal

-

Absolute Ethanol

-

2-Chloro-4-fluorobenzyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanolic HCl

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve sodium (0.97 g) in absolute ethanol (70 ml) with stirring to prepare a fresh solution of sodium ethoxide.

-

N-Hydroxyurethane Addition: To the sodium ethoxide solution, add N-hydroxyurethane (4.46 g) and stir at room temperature.

-

O-Benzylation: Add 2-Chloro-4-fluorobenzyl chloride (43 mmol) to the mixture at a rate that maintains the temperature below 30 °C. Stir the mixture for 8-10 hours at room temperature.

-

Hydrolysis: Add a solution of NaOH (3.46 g) in water (70 ml) to the reaction mixture and heat under reflux for 2 hours.

-

Work-up:

-

Remove the ethanol by distillation using a rotary evaporator.

-

Extract the cooled residue with diethyl ether (3 x 100 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Salt Formation and Isolation:

-

Filter the dried ether solution.

-

To the filtrate, add ethanolic HCl to precipitate the hydrochloride salt.

-

Collect the white precipitate by filtration and wash with cold diethyl ether to yield the pure this compound.

-

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Potential Applications in Drug Development

O-alkylhydroxylamines, including halogenated derivatives like the title compound, have emerged as a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells, thereby creating an immunosuppressive environment that allows the tumor to evade the host's immune system.

O-alkylhydroxylamines are proposed to act as mechanism-based inhibitors of IDO1. They are thought to mimic the alkylperoxy intermediate that forms during the catalytic cycle of the enzyme. The halogen substitutions on the benzyl ring, such as the chloro and fluoro groups in the title compound, may enhance the binding affinity and inhibitory potency.

Signaling Pathway Diagram

Caption: Proposed mechanism of action via IDO1 inhibition.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against IDO1 in a cell-free enzymatic assay.

Materials and Equipment:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 321 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the IDO1 enzyme to all wells except the blank.

-

Add methylene blue, ascorbic acid, and catalase to all wells.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro IDO1 inhibition assay.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling hydroxylamine derivatives should be followed. These compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the SDS provided by the supplier.

Structure Elucidation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a representative analysis based on established principles of organic spectroscopy and data from analogous compounds. The protocols and data herein serve as a practical framework for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction

This compound is a substituted hydroxylamine derivative with potential applications in medicinal chemistry and drug development. Accurate structural confirmation is a critical step in the synthesis and subsequent use of such compounds. This guide outlines the standard analytical techniques employed for its structure elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂FNO | - |

| Molecular Weight | 212.05 g/mol | - |

| CAS Number | 317821-68-4 | - |

Spectroscopic and Analytical Data (Illustrative)

The following sections present illustrative spectroscopic and analytical data expected for this compound. This data is compiled based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are summarized in Table 2. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.6 | Doublet of Doublets | 1H | Ar-H |

| ~7.4 | Doublet of Doublets | 1H | Ar-H |

| ~7.2 | Triplet of Doublets | 1H | Ar-H |

| ~5.1 | Singlet | 2H | -O-CH₂-Ar |

Note: The aromatic region will show complex splitting patterns due to the substitution on the benzene ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 (d, ³JCF ≈ 8 Hz) | C-Cl |

| ~132 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~130 (d, ³JCF ≈ 9 Hz) | Ar-C-H |

| ~118 (d, ²JCF ≈ 21 Hz) | Ar-C-H |

| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C-H |

| ~75 | -O-CH₂-Ar |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 4.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| 1600-1585 | Medium | C=C stretch (aromatic) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch |

| 1100-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected fragmentation pattern for this compound is summarized in Table 5.

| m/z | Fragment Ion |

| 211/213/215 | [M]⁺ (molecular ion) |

| 157/159 | [C₇H₅ClFO]⁺ |

| 125/127 | [C₆H₃ClFO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Elemental Analysis

Elemental analysis determines the percentage composition of elements in a compound. The calculated elemental composition for this compound (C₇H₈Cl₂FNO) is shown in Table 6.[5][6][7]

| Element | Theoretical % |

| C | 39.65 |

| H | 3.80 |

| Cl | 33.44 |

| F | 8.96 |

| N | 6.61 |

| O | 7.54 |

Experimental Protocols

The following sections detail the general experimental protocols for the analytical techniques used in the structure elucidation of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine followed by deprotection.[8] A plausible synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Protocol:

-

O-Alkylation: To a solution of N-hydroxyphthalimide in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of 2-chloro-4-fluorobenzyl chloride. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Isolation of Intermediate: The reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield N-(2-chloro-4-fluorobenzyloxy)phthalimide.

-

Hydrazinolysis: The intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for a few hours.

-

Isolation of the Free Base: After cooling, the reaction mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated under reduced pressure.

-

Salt Formation: The residue is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt. The product is then filtered, washed with ether, and dried.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Data Acquisition:

-

¹H NMR: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is recorded over a suitable m/z range.

Elemental Analysis

Instrumentation: An elemental analyzer. Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is placed in a tin or silver capsule. Procedure: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated by gas chromatography and detected by a thermal conductivity detector. The percentages of C, H, and N are calculated based on the detector response and the initial sample weight.

Logical Workflow for Structure Elucidation

The process of structure elucidation follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structure elucidation of a novel compound.

Conclusion

The structural elucidation of this compound requires a combination of modern analytical techniques. While direct experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on illustrative data and established protocols for analogous compounds. The presented methodologies and expected spectral features will be a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. youtube.com [youtube.com]

- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 8. arabjchem.org [arabjchem.org]

O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Potential Mechanisms of Action

Disclaimer: The specific biological mechanism of action for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride has not been extensively documented in publicly available scientific literature. This guide explores potential mechanisms based on the known activities of structurally similar compounds, providing a framework for future research and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals. It synthesizes available information on this compound and its potential pharmacological activities by examining related chemical structures.

Chemical and Physical Properties

This compound is a substituted hydroxylamine derivative. Its chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 317821-68-4 | [1][2] |

| Molecular Formula | C₇H₈Cl₂FNO | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Melting Point | 175-180°C | [1] |

| Purity | ≥98% | [1] |

| Appearance | White powder to crystal | [1] |

Synthesis Overview

O-alkylhydroxylamine derivatives, such as this compound, can be synthesized from the corresponding alcohol. A general synthetic route involves a one-pot process using the Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group with hydrazine. The resulting O-alkylhydroxylamine is then typically isolated as a hydrochloride salt.[3]

Potential Mechanisms of Action and Signaling Pathways

Based on the biological activities of structurally related compounds, two primary potential mechanisms of action for this compound are proposed: inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) and inhibition of bacterial Ribonucleotide Reductase (RNR).

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)

O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] IDO1 is a promising therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[3] The addition of halogen atoms to the benzyl ring has been shown to enhance the inhibitory potency of these compounds.[3]

Caption: Proposed mechanism of IDO1 inhibition.

Inhibition of Bacterial Ribonucleotide Reductase (RNR)

N-substituted hydroxylamine derivatives have demonstrated antibacterial activity by acting as radical scavengers that inhibit bacterial RNR.[4][5] RNR is essential for bacterial DNA synthesis and repair, making it a viable target for novel antimicrobial agents.[4][5] The presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring can influence the radical scavenging activity of these compounds.[4][5]

Caption: Proposed mechanism of bacterial RNR inhibition.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for assessing the proposed biological activities.

In Vitro IDO1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Phosphate buffer (e.g., KPi, pH 6.5)

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection of kynurenine

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme in a 96-well plate.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at a wavelength corresponding to the kynurenine-Ehrlich's reagent adduct (e.g., 480 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of a compound against a bacterial strain.

-

Reagents and Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (DMSO vehicle)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial suspension in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a growth control (bacteria in broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

-

Summary of Potential Biological Activities and Relevant Data

| Potential Biological Activity | Proposed Target | Relevant Quantitative Data |

| Anticancer / Immunomodulatory | Indoleamine 2,3-dioxygenase-1 (IDO1) | IC50 (in vitro enzyme assay), EC50 (cell-based assay), Ki (inhibition constant) |

| Antibacterial | Ribonucleotide Reductase (RNR) | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition (disk diffusion assay) |

Conclusion

While the definitive mechanism of action of this compound remains to be elucidated through direct experimental evidence, the known biological activities of structurally similar O-benzylhydroxylamine and N-substituted hydroxylamine derivatives provide a strong basis for postulating its potential as an inhibitor of IDO1 and/or bacterial RNR. The presence of chloro and fluoro substituents on the benzyl ring may modulate its potency and selectivity for these targets. Further investigation through in vitro and in vivo studies is warranted to validate these potential mechanisms and to explore the therapeutic potential of this compound.

References

- 1. This compound | 317821-68-4 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound | 317821-68-4 [chemicalbook.com]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and data presentation in a structured format. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies that should be employed for its characterization.

Chemical and Physical Properties

This compound is a hydrochloride salt with the following identifiers:

Currently, detailed public data on properties such as melting point, boiling point, and density are not consistently reported.[1]

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability and the design of manufacturing and formulation processes. As a hydrochloride salt, this compound is anticipated to exhibit aqueous solubility. The following sections detail the methodologies for determining its solubility in various solvents.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, phosphate buffer at various pH values)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[3]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration in the supernatant should be constant over time.[3]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Phosphate Buffer (pH 2.0) | 37 | Data to be determined | Data to be determined |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Data to be determined |

Stability Profile

Stability testing is crucial for identifying how the quality of a chemical intermediate varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]

Experimental Protocol for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7]

Objective: To evaluate the stability of this compound under various storage conditions and stress factors.

Materials:

-

This compound (solid form)

-

Solutions of the compound in relevant solvents

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.[8]

-

Validated stability-indicating HPLC method for the separation and quantification of the parent compound and its degradation products.

3.1.1. Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

-

Place accurately weighed samples of the solid compound in appropriate containers.

-

Store the samples in stability chambers under the following conditions:

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[7]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

3.1.2. Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4][8]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.[4][8]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[8]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Data Presentation: Stability

The results of the stability studies should be presented in tabular format.

Table 2: Accelerated Stability Data (Example)

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 40°C / 75% RH | 0 | White to off-white solid | 99.8 | 0.2 |

| 3 | No change | Data to be determined | Data to be determined | |

| 6 | No change | Data to be determined | Data to be determined |

Table 3: Forced Degradation Data (Example)

| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | 8 hours | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Dry Heat, 80°C | 48 hours | Data to be determined | Data to be determined | Data to be determined |

| Photostability | ICH Q1B | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. scielo.br [scielo.br]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Official web site : ICH [ich.org]

- 7. database.ich.org [database.ich.org]

- 8. ijrpp.com [ijrpp.com]

O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a halogenated O-benzylhydroxylamine derivative. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural class suggests its primary utility as a chemical reagent and a potential building block in medicinal chemistry. This technical guide consolidates the available information on its properties and contextualizes its potential applications based on the known reactivity of related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound (CAS No. 317821-68-4) is presented in Table 1. This data is compiled from chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 317821-68-4 | [1] |

| Molecular Formula | C₇H₈Cl₂FNO | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | Solid (form may vary) | Supplier Data |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| logP (calculated) | 2.2912 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

Caption: General synthetic workflow for O-alkylhydroxylamines.

Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of similar O-benzylhydroxylamine derivatives.

Materials:

-

2-Chloro-4-fluorobenzyl alcohol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Mitsunobu Reaction: To a solution of 2-Chloro-4-fluorobenzyl alcohol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF at 0 °C, DIAD or DEAD is added dropwise. The reaction mixture is then stirred at room temperature until the starting materials are consumed (monitored by TLC).

-

Work-up and Isolation of Intermediate: The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the N-(2-chloro-4-fluorobenzyloxy)phthalimide intermediate.

-

Deprotection: The purified intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for a specified period.

-

Final Product Isolation: After cooling, the reaction mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the residue is dissolved in a suitable solvent. The hydrochloride salt is precipitated by the addition of a solution of HCl. The resulting solid is collected by filtration and dried to afford this compound.

Potential Applications

Based on the known reactivity of hydroxylamine derivatives, this compound is anticipated to be a valuable reagent in several areas of chemical and pharmaceutical research.

Derivatization of Carbonyl Compounds

O-substituted hydroxylamines are widely used as derivatizing agents for aldehydes and ketones to form stable oxime ethers. This reaction is crucial for:

-

Analytical Chemistry: Improving the detection and quantification of carbonyl compounds in complex matrices using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the chloro- and fluoro-substituted benzyl group can enhance the response of electron capture detectors (ECD) in GC.

-

Purification: The formation of oximes can be used to isolate and purify carbonyl compounds from reaction mixtures.

Caption: Reaction of O-(2-Chloro-4-fluorobenzyl)hydroxylamine with carbonyls.

Medicinal Chemistry and Drug Design

O-benzylhydroxylamine derivatives have been investigated as potential therapeutic agents. For instance, a library of O-benzylhydroxylamines was synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. While no specific biological data for this compound has been published, its structural similarity to known bioactive compounds suggests it could be a valuable scaffold or intermediate in the synthesis of novel drug candidates. The chloro and fluoro substituents can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability.

Conclusion

This compound is a chemical entity with clear potential as a derivatizing agent in analytical chemistry and as a building block in the synthesis of more complex molecules for pharmaceutical research. While detailed studies on this specific compound are not currently available in the public domain, the established chemistry of O-alkylhydroxylamines provides a strong foundation for its utility. Further research is warranted to fully characterize its reactivity, explore its applications in organic synthesis, and evaluate its biological activity.

References

Theoretical Yield of O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. This document outlines a detailed three-step synthesis, including experimental protocols and a theoretical yield calculation. All quantitative data is summarized in structured tables for clarity, and logical workflows are presented as diagrams.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, beginning with the free-radical bromination of 2-chloro-4-fluorotoluene to yield the corresponding benzyl bromide. This intermediate is then reacted with N-hydroxyphthalimide. The final step involves the hydrazinolysis of the resulting phthalimide derivative to liberate the desired product, which is then converted to its hydrochloride salt.

Experimental Protocols

The following protocols are adapted from standard organic synthesis procedures for analogous transformations.

Step 1: Synthesis of 2-Chloro-4-fluorobenzyl bromide

This procedure details the free-radical bromination of the benzylic position of 2-chloro-4-fluorotoluene.

Materials and Reagents:

-

2-Chloro-4-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-chloro-4-fluorotoluene (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) are added to the solution.

-

The reaction mixture is heated to reflux and stirred under irradiation with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-fluorobenzyl bromide, which can be further purified by distillation or chromatography if necessary.

Step 2: Synthesis of N-(2-Chloro-4-fluorobenzyloxy)phthalimide

This step involves the alkylation of N-hydroxyphthalimide with the previously synthesized benzyl bromide.

Materials and Reagents:

-

2-Chloro-4-fluorobenzyl bromide

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

N-Hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) are dissolved in dimethylformamide in a round-bottom flask with stirring.

-

A solution of 2-chloro-4-fluorobenzyl bromide (1.05 eq) in DMF is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Once the reaction is complete, the mixture is poured into ice-water, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol to afford pure N-(2-Chloro-4-fluorobenzyloxy)phthalimide.

Step 3: Synthesis of this compound

The final step is the deprotection of the phthalimide group using hydrazine, followed by the formation of the hydrochloride salt.[1]

Materials and Reagents:

-

N-(2-Chloro-4-fluorobenzyloxy)phthalimide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

N-(2-Chloro-4-fluorobenzyloxy)phthalimide (1.0 eq) is suspended in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine hydrate (1.2 eq) is added to the suspension, and the mixture is heated to reflux.

-

The reaction is refluxed for 2-4 hours, during which the phthalhydrazide byproduct precipitates.[1]

-

The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic.

-

The hydrochloride salt is precipitated by the addition of diethyl ether.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data and Theoretical Yield Calculation

The theoretical yield is calculated based on a 1:1:1 stoichiometric ratio from the starting material, 2-chloro-4-fluorotoluene, assuming 100% yield for each step.

Table 1: Molar Masses of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |

| 2-Chloro-4-fluorobenzyl bromide | C₇H₅BrClF | 223.47 |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 |

| N-(2-Chloro-4-fluorobenzyloxy)phthalimide | C₁₅H₉ClFNO₃ | 305.70 |

| Hydrazine hydrate | H₆N₂O | 50.06 |

| This compound | C₇H₈Cl₂FNO | 212.05 |

Table 2: Theoretical Yield Calculation (based on 1 mole of starting material)

| Step | Starting Material | Moles (mol) | Product | Moles (mol) | Theoretical Mass (g) |

| 1 | 2-Chloro-4-fluorotoluene | 1.00 | 2-Chloro-4-fluorobenzyl bromide | 1.00 | 223.47 |

| 2 | 2-Chloro-4-fluorobenzyl bromide | 1.00 | N-(2-Chloro-4-fluorobenzyloxy)phthalimide | 1.00 | 305.70 |

| 3 | N-(2-Chloro-4-fluorobenzyloxy)phthalimide | 1.00 | This compound | 1.00 | 212.05 |

Overall Theoretical Yield:

Starting with 144.57 g (1.00 mol) of 2-chloro-4-fluorotoluene, the theoretical yield of this compound is 212.05 g .

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and a simplified reaction mechanism.

References

Spectroscopic and Synthetic Overview of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The fundamental properties of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride are summarized below.

| Property | Value |

| CAS Number | 317821-68-4 |

| Molecular Formula | C₇H₈Cl₂FNO |

| Molecular Weight | 212.05 g/mol |

| Synonyms | 1-[(Aminooxy)methyl]-2-chloro-4-fluorobenzene hydrochloride |

Predicted Spectroscopic Data

Based on the structure of this compound, the following are expected spectroscopic features.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 3H | -ONH₃⁺ |

| ~7.4 - 7.6 | Multiplet | 1H | Ar-H |

| ~7.2 - 7.4 | Multiplet | 2H | Ar-H |

| ~5.2 | Singlet | 2H | -CH₂- |

Note: The spectrum would be run in a solvent like DMSO-d₆. The exact chemical shifts and multiplicities are dependent on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 (d, ¹JCF) | Ar-C-F |

| ~130 - 140 | Ar-C-Cl |

| ~115 - 130 | Ar-C |

| ~75 | -CH₂- |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Mass Spectrometry (MS)

| m/z | Assignment |

| 175.02 | [M-HCl]⁺ (C₇H₇ClFNO) |

| 159.02 | [M-HCl-O]⁺ |

| 125.00 | [M-HCl-ONH₂]⁺ (C₇H₅ClF) |

Note: The exact fragmentation pattern would depend on the ionization technique used (e.g., ESI, CI).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2800 - 3200 | N-H stretch (broad) |

| 1500 - 1600 | C=C aromatic stretch |

| 1200 - 1300 | C-F stretch |

| 1000 - 1100 | C-O stretch |

| 700 - 800 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule and its fragments.

-

Typical mass range: 50-500 m/z.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Synthetic and Characterization Workflow

The following diagrams illustrate a plausible synthetic route and the general workflow for the characterization of this compound.

Caption: Plausible synthetic pathway for this compound.

O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Versatile Reagent in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride (CAS No: 317821-68-4) is a halogenated benzylhydroxylamine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of chloro and fluoro substituents on the benzyl ring, offer opportunities for the synthesis of novel oxime ethers and other derivatives with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential applications of this compound, with a focus on its utility in drug discovery and development. While specific, publicly available data on this exact molecule is limited, this guide draws parallels from closely related compounds to illustrate its potential applications and provides generalized experimental protocols.

Chemical Properties and Synthesis

This compound is a stable, solid compound. A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 317821-68-4 |

| Molecular Formula | C₇H₈Cl₂FNO |

| Molecular Weight | 212.05 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

The synthesis of O-substituted hydroxylamines, including the title compound, generally follows established organic chemistry principles. A common synthetic route involves the O-alkylation of a protected hydroxylamine or a precursor like a hydroxamic acid with the corresponding benzyl halide, followed by deprotection.

Generalized Experimental Protocol for Synthesis:

A generalized protocol for the synthesis of O-benzylhydroxylamine derivatives involves the reaction of a suitable N-protected hydroxylamine with 2-chloro-4-fluorobenzyl bromide or a similar electrophile in the presence of a base. This is followed by acidic hydrolysis to yield the desired product.

Alternatively, the synthesis can proceed through the formation of an oxime with a simple ketone, which is then O-alkylated, followed by hydrolysis to release the O-substituted hydroxylamine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its ability to react with aldehydes and ketones to form stable oxime ethers. This functionality is of significant interest in medicinal chemistry for several reasons:

-

Introduction of a Key Pharmacophore: The oxime ether linkage is a common motif in many biologically active compounds, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.

-

Modulation of Physicochemical Properties: The introduction of the 2-chloro-4-fluorobenzyl group can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a parent molecule.

-

Scaffold for Library Synthesis: As a versatile building block, it can be used in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening.

Synthesis of Bioactive Oxime Ethers

The reaction of this compound with various carbonyl-containing compounds can lead to the generation of novel molecules with potential therapeutic value. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis and evaluation of novel oxime ethers.

Generalized Experimental Protocol for Oxime Ether Synthesis:

-

Dissolution: Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagent: Add this compound (1.1 eq.) to the solution.

-

Base Addition: Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly linked to compounds derived from this compound in the available literature, the structural motifs it helps create are known to interact with various biological targets. For instance, oxime ethers have been reported to inhibit enzymes such as kinases and proteases, which are crucial nodes in many signaling pathways implicated in cancer and inflammatory diseases.

The diagram below illustrates a hypothetical scenario where a derivative could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion and Future Directions

This compound represents a valuable, albeit under-documented, tool for synthetic and medicinal chemists. Its utility in the construction of novel oxime ethers provides a clear path for the development of new chemical entities with potential therapeutic applications. Future research efforts should focus on the systematic synthesis and biological evaluation of compound libraries derived from this reagent. Such studies would be instrumental in uncovering specific biological targets and elucidating the structure-activity relationships of this promising class of compounds. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate and inspire such future investigations.

Methodological & Application

Application Notes and Protocols for Carbonyl Derivatization using O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl compounds, including aldehydes and ketones, are a crucial class of molecules frequently analyzed in pharmaceutical development, environmental science, and clinical diagnostics. Their detection and quantification can be challenging due to their potential volatility, reactivity, and often poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the derivatization of carbonyls using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride, a reagent designed to enhance the analytical properties of carbonyl compounds for chromatographic and mass spectrometric analysis.

The derivatization reaction with this compound converts carbonyls into stable oxime derivatives. This process introduces a chloro- and fluoro-substituted benzyl group, which significantly improves the detectability of the analytes, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The halogenated moiety provides a unique mass spectrometric signature, aiding in selective detection and quantification.

Reaction Mechanism

The derivatization of a carbonyl compound with this compound proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable oxime derivative. The reaction is typically carried out under mild acidic conditions to facilitate the dehydration step.

Application Note: Quantitative Analysis of Carbonyl Compounds using GC-MS with O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of carbonyl compounds (aldehydes and ketones) via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. Direct GC-MS analysis of many carbonyl compounds can be challenging due to their polarity and thermal lability. Derivatization with this compound converts the carbonyl group into a more stable and volatile oxime derivative. This protocol outlines the derivatization procedure and provides a general GC-MS method applicable to various research fields, including drug development, environmental analysis, and food science. The resulting derivative exhibits improved chromatographic properties and can be sensitively detected by mass spectrometry.

Introduction

Carbonyl compounds are a large and important class of organic molecules that are ubiquitous in biological systems, industrial processes, and environmental samples. Accurate and sensitive quantification of these compounds is crucial for a wide range of applications, from monitoring occupational exposure to understanding disease pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of many aldehydes and ketones can be hindered by poor peak shape, thermal degradation in the GC system, and low volatility.

Chemical derivatization is a widely employed strategy to overcome these limitations. O-substituted hydroxylamines are effective derivatizing agents for carbonyl compounds, reacting with the carbonyl group to form stable oxime derivatives. While O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a commonly used reagent for this purpose, this compound offers an alternative with a distinct mass spectrometric signature that can be advantageous in complex matrices. This derivatization improves the thermal stability and volatility of the analytes, leading to better chromatographic separation and increased sensitivity.

Experimental Protocols

Materials and Reagents

-

Derivatizing Reagent: this compound (≥98% purity)

-

Analytes: Aldehyde and ketone standards of interest

-

Internal Standard (IS): A suitable deuterated or odd-chain carbonyl compound

-

Solvents: Toluene, Hexane, Ethyl acetate (pesticide grade or equivalent)

-

Buffer: pH 4-6 buffer (e.g., citrate buffer)

-

Drying Agent: Anhydrous sodium sulfate

-

Reagent Water: Aldehyde-free

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for an aqueous sample is provided below.

-

Aqueous Samples:

-

To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard.

-

Adjust the pH of the sample to approximately 4-6 using the buffer solution.

-

-

Non-Aqueous Liquid Samples:

-

Dilute the sample in a suitable solvent (e.g., hexane or toluene).

-

Add a known amount of the internal standard.

-

-

Solid Samples:

-

Extract the carbonyl compounds from the solid matrix using a suitable solvent.

-

Concentrate or dilute the extract as necessary.

-

Add a known amount of the internal standard.

-

Derivatization Procedure

-

Prepare a fresh solution of this compound in reagent water (e.g., 10 mg/mL).

-

Add an excess of the derivatizing reagent solution to the prepared sample vial. A 2 to 10-fold molar excess relative to the expected maximum concentration of carbonyls is recommended.

-

Seal the vial tightly with a PTFE-lined cap.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

Extraction of Derivatives

-

Add 1-2 mL of hexane or toluene to the reaction vial.

-

Vortex vigorously for 1 minute to extract the oxime derivatives into the organic phase.

-

Centrifuge to separate the phases if necessary.

-

Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that should be optimized for the specific analytes and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |

Note: The formation of syn- and anti- isomers of the oxime derivatives is possible, which may result in two chromatographic peaks for a single analyte. For quantitative analysis, the areas of both isomer peaks should be summed.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve. This is achieved by analyzing a series of calibration standards of known concentrations that have undergone the same derivatization and extraction procedure as the samples. The peak area ratio of the analyte derivative to the internal standard derivative is plotted against the concentration of the analyte.

Table 1: Representative Quantitative Data (Example)

| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Formaldehyde | >0.99 | 0.1 | 0.3 | 85-105 |

| Acetaldehyde | >0.99 | 0.2 | 0.6 | 90-110 |

| Acetone | >0.99 | 0.5 | 1.5 | 88-108 |

| Propanal | >0.99 | 0.2 | 0.6 | 92-107 |

| Butanal | >0.99 | 0.3 | 0.9 | 95-112 |

Note: The data presented in this table is for illustrative purposes and is based on typical performance for similar derivatization reagents. Actual values will need to be determined through method validation for this compound.

Visualizations

Caption: Derivatization of a carbonyl compound.

Caption: GC-MS analysis workflow.

Conclusion

The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantification of carbonyl compounds by GC-MS. The formation of stable oxime derivatives overcomes the analytical challenges associated with direct analysis, leading to improved chromatographic performance and lower detection limits. This application note serves as a comprehensive guide for researchers and scientists requiring the accurate measurement of aldehydes and ketones in various complex matrices. Method validation is necessary to establish the performance characteristics for specific analytes and sample types.

Application Note: Sensitive Analysis of Carbonyl Compounds by GC-MS after Derivatization with O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

Abstract

This application note details a robust and sensitive method for the quantitative analysis of aldehydes and ketones in various sample matrices. The protocol utilizes a derivatization step where carbonyl compounds are converted to their corresponding oximes using O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. This derivatization enhances the volatility and thermal stability of the analytes, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The presence of chlorine and fluorine in the derivatizing agent can also improve detection sensitivity, particularly with an electron capture detector (ECD) or when using selected ion monitoring (SIM) in mass spectrometry.

Introduction

The analysis of volatile and semi-volatile carbonyl compounds is crucial in various fields, including environmental monitoring, food and beverage quality control, and clinical diagnostics. Direct analysis of these compounds by gas chromatography can be challenging due to their polarity and thermal lability. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[1]

Oximation, the reaction of a carbonyl group with a hydroxylamine derivative, is a well-established method for the derivatization of aldehydes and ketones.[2][3] This reaction forms stable oxime derivatives that are more volatile and less prone to degradation at the elevated temperatures used in GC.[4] O-substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are widely used for this purpose due to the high sensitivity of their derivatives to electron capture detection.[4][5]

This application note describes a method using this compound as the derivatizing agent. The resulting O-(2-Chloro-4-fluorobenzyl)oximes are highly amenable to GC-MS analysis, offering excellent chromatographic properties and the potential for sensitive detection.

Chemical Reaction

The derivatization reaction involves the condensation of an aldehyde or ketone with O-(2-Chloro-4-fluorobenzyl)hydroxylamine to form the corresponding O-(2-Chloro-4-fluorobenzyl)oxime and water. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base.

Caption: Oxime formation reaction.

Experimental Protocol

Materials and Reagents

-

This compound (≥98% purity)

-

Aldehyde and Ketone standards

-

Solvent for standards and sample (e.g., Methanol, Acetonitrile)

-

Pyridine (catalyst)

-

Extraction solvent (e.g., Hexane, Dichloromethane)

-

Anhydrous Sodium Sulfate

-

GC-grade vials and syringes

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df)[4]

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

-

Standard Preparation: Prepare individual stock solutions of aldehyde and ketone standards in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.

-

Sample Preparation: The sample preparation will vary depending on the matrix.

-

Aqueous Samples: Samples can often be used directly.

-

Solid Samples: Perform a suitable extraction (e.g., solvent extraction, solid-phase microextraction) to isolate the carbonyl compounds.

-

Air Samples: Collect analytes on a sorbent tube followed by thermal or solvent desorption.

-

Derivatization Procedure

-

Pipette 1 mL of the standard solution or sample extract into a GC vial.

-

Add 100 µL of a 10 mg/mL solution of this compound in pyridine.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time may need to be determined for specific analytes.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of an extraction solvent (e.g., hexane).

-

Vortex for 2 minutes to extract the oxime derivatives.

-

Centrifuge for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS Parameters

-

Injector: Split/Splitless, 250°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Note: These parameters are a starting point and may require optimization for specific applications.

Experimental Workflow

Caption: Experimental workflow diagram.

Quantitative Data Summary

The following table summarizes typical performance data expected for this method, based on similar derivatization procedures. Actual performance may vary depending on the specific analyte and matrix.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 pg on-column |

| Limit of Quantitation (LOQ) | 0.5 - 50 pg on-column |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Discussion

The formation of O-(2-Chloro-4-fluorobenzyl)oximes significantly improves the chromatographic analysis of carbonyl compounds. The derivatives are thermally stable and exhibit good peak shapes. The presence of the halogenated benzyl group enhances the response in mass spectrometry, allowing for low detection limits.

For unsymmetrical ketones and some aldehydes, the formation of syn and anti isomers is possible, which may result in two chromatographic peaks for a single analyte.[2] This should be considered during method development and data analysis. In many cases, the peaks are well-resolved or can be integrated together for quantification.

The choice of extraction solvent can be optimized to maximize the recovery of the oxime derivatives while minimizing the extraction of interfering matrix components.

Conclusion

The derivatization of aldehydes and ketones with this compound followed by GC-MS analysis is a highly effective method for the sensitive and reliable quantification of these compounds. The protocol is straightforward and can be adapted to a wide range of sample types. This method provides a valuable tool for researchers, scientists, and drug development professionals requiring accurate measurement of carbonyl compounds.

References